2-Bromo-6-methanesulfinyl-4-(trifluoromethyl)benzoic acid
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Overview
Description
2-Bromo-6-methanesulfinyl-4-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C9H6BrF3O3S It is known for its unique structural features, including the presence of bromine, methanesulfinyl, and trifluoromethyl groups attached to a benzoic acid core
Preparation Methods
The synthesis of 2-Bromo-6-methanesulfinyl-4-(trifluoromethyl)benzoic acid typically involves multiple steps, starting from commercially available precursorsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-Bromo-6-methanesulfinyl-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone under appropriate conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using suitable reducing agents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
2-Bromo-6-methanesulfinyl-4-(trifluoromethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methanesulfinyl-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can participate in various binding interactions, while the methanesulfinyl group may undergo redox reactions. These interactions and reactions can modulate the activity of enzymes or other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 2-Bromo-6-methanesulfinyl-4-(trifluoromethyl)benzoic acid include:
2-Bromo-6-(trifluoromethyl)benzoic acid: Lacks the methanesulfinyl group, which may affect its reactivity and applications.
2-(Trifluoromethyl)benzoic acid: Lacks both the bromine and methanesulfinyl groups, resulting in different chemical properties and uses.
4-Methyl-2-(trifluoromethyl)benzoic acid: Contains a methyl group instead of bromine and methanesulfinyl, leading to distinct reactivity.
Properties
IUPAC Name |
2-bromo-6-methylsulfinyl-4-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O3S/c1-17(16)6-3-4(9(11,12)13)2-5(10)7(6)8(14)15/h2-3H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KURAAZNTDRAAIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=C(C(=CC(=C1)C(F)(F)F)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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